Cas no 4756-10-9 (2-(2,5-dioxooxolan-3-yl)acetic Acid)
2-(2,5-dioxooxolan-3-yl)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,5-dioxooxolan-3-yl)acetic Acid
- Propan-1,2,3-tricarbonsaeure-1,2-anhydrid
- propane-1,2,3-tricarboxylic acid (1,2-anhydride)
- NSC43977
- propane-1,2,3-tricarboxylic acid-1,2-anhydride
- 3-Furanacetic acid, tetrahydro-2,5-dioxo-
- tricarballylic acid anhydride
- Tricarballylic acid 1,2-anhydride
- Tricarballylic anhydride
- 2-(carboxymethyl)succinic anhydride
- AC1Q5VH4
- 2-(2,5-dioxo-3-3,4-dihydrofuryl)acetic acid
- (2,5-dioxotetrahydrofuran-3-yl)acetic acid
- CTK5B7990
- ST068832
- AC1L62KC
- Propan-1,2,3-tricarbonsaeure-1,2-anhydrid; propane-1,2,3-tricarboxylic acid (1,2-anhydride); NSC43977; propane-1,2,3-tricarboxylic acid-1,2-anhydride; 3-Furanacetic acid, tetrahydro-2,5-dioxo-; tricarballylic acid anhydride; Tricarballylic acid 1,2-anhydride; Tricarballylic anhydride; 2-(carboxymethyl)succinic anhydride; AC1Q5VH4; 2-(2,5-dioxo-3-3,4-dihydrofuryl)acetic acid; (2,5-dioxotetrahydrofuran-3-yl)acetic acid; CTK5B7990; ST06883
- AKOS005602228
- SCHEMBL273409
- A917569
- 2-(2,5-dioxooxolan-3-yl)aceticacid
- G75495
- NCGC00340554-01
- NSC-43977
- Propanetricarboxylic acid, 1,2,3-, cyclic 1,2-anhydride
- MFCD00598645
- (2,5-dioxooxolan-3-yl)acetic acid
- EN300-222235
- (2,5-dioxotetrahydro-3-furanyl)acetic acid
- AB01333743-02
- 2-(2,5-Dioxotetrahydrofuran-3-yl)acetic acid
- DTXSID20286162
- 4756-10-9
- STK689351
-
- MDL: MFCD00598645
- Inchi: 1S/C6H6O5/c7-4(8)1-3-2-5(9)11-6(3)10/h3H,1-2H2,(H,7,8)
- InChI Key: LYANEXCVXFZQFF-UHFFFAOYSA-N
- SMILES: O1C(CC(C1=O)CC(=O)O)=O
Computed Properties
- Exact Mass: 158.02148
- Monoisotopic Mass: 158.02152329g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.9
- Topological Polar Surface Area: 80.7Ų
Experimental Properties
- PSA: 80.67
- LogP: -0.44920
2-(2,5-dioxooxolan-3-yl)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1946052-100mg |
2-(2,5-Dioxotetrahydrofuran-3-yl)acetic acid |
4756-10-9 | 97% | 100mg |
¥1313.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1946052-250mg |
2-(2,5-Dioxotetrahydrofuran-3-yl)acetic acid |
4756-10-9 | 97% | 250mg |
¥2016.00 | 2024-05-12 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1946052-1g |
2-(2,5-Dioxotetrahydrofuran-3-yl)acetic acid |
4756-10-9 | 97% | 1g |
¥3259.00 | 2024-05-12 | |
| A2B Chem LLC | AV74380-10g |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 10g |
$1472.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-50mg |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 50mg |
$130.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-100mg |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 100mg |
$177.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-250mg |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 250mg |
$238.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-500mg |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 500mg |
$354.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-1g |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 1g |
$444.00 | 2024-04-20 | |
| A2B Chem LLC | AV74380-2.5g |
(2,5-dioxotetrahydro-3-furanyl)acetic acid |
4756-10-9 | 95% | 2.5g |
$660.00 | 2024-04-20 |
2-(2,5-dioxooxolan-3-yl)acetic Acid Suppliers
2-(2,5-dioxooxolan-3-yl)acetic Acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(2,5-dioxooxolan-3-yl)acetic Acid
2-(2,5-Dioxooxolan-3-yl)Acetic Acid (CAS No: 4756-10-9)
2-(2,5-Dioxooxolan-3-yl)acetic acid, also known by its CAS number 4756-10-9, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a dioxolane ring fused with an acetic acid moiety. The dioxolane ring, a five-membered cyclic ether, contributes to the molecule's stability and reactivity, making it a valuable intermediate in various synthetic processes.
The chemical structure of 2-(2,5-dioxooxolan-3-yl)acetic acid consists of a dioxolane ring (a cyclic acetal) attached to an acetic acid group via a methylene bridge (-CH₂COOH). This arrangement allows for versatile reactivity, particularly in nucleophilic and electrophilic substitution reactions. The compound is often used as an intermediate in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.
Recent studies have highlighted the potential of 2-(2,5-dioxooxolan-3-yl)acetic acid in the development of bioactive compounds with applications in medicine and agriculture. For instance, researchers have explored its role as a precursor in the synthesis of antimicrobial agents, where its ability to form stable acetal linkages plays a crucial role in drug design.
In terms of physical properties, 2-(2,5-dioxooxolan-3-yl)acetic acid is typically a white crystalline solid with a melting point around 180°C and a molecular weight of approximately 146 g/mol (C₆H₈O₃). Its solubility in water is moderate, making it suitable for various aqueous-based synthetic procedures.
The synthesis of 2-(2,5-dioxooxolan-3-yl)acetic acid can be achieved through several methods, including the reaction of glycolaldehyde with ketones or aldehydes under acidic conditions. This process involves the formation of the dioxolane ring via intramolecular cyclization, followed by further functionalization to introduce the acetic acid group.
One of the most promising areas of research involving this compound is its application in the development of sustained-release drug delivery systems. The dioxolane ring can act as a protective group for sensitive functional groups during synthesis or storage, ensuring stability until release under specific conditions.
Additionally, recent advancements in green chemistry have led to the exploration of more environmentally friendly methods for synthesizing 2-(2,5-dioxooxolan-3-yl)acetic acid. These methods often involve the use of biocatalysts or renewable feedstocks to reduce the environmental footprint associated with traditional synthetic routes.
In conclusion, 2-(2,5-dioxooxolan-3-yl)acetic acid (CAS No: 4756-10-9) is a versatile compound with significant potential in various fields due to its unique chemical properties and reactivity. Ongoing research continues to uncover new applications and improved synthetic methods for this valuable molecule.
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